molecular formula C26H34N2O3 B601678 Dronedarone Impurity 1 CAS No. 141626-26-8

Dronedarone Impurity 1

Cat. No.: B601678
CAS No.: 141626-26-8
M. Wt: 422.57
Attention: For research use only. Not for human or veterinary use.
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Description

Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Dronedarone Impurity 1 is primarily used in scientific research to study the impurity profile of dronedarone. It is used as a reference standard in analytical methods to ensure the quality and safety of dronedarone in pharmaceutical formulations. Additionally, it is used in the development of new analytical techniques for impurity profiling and stability studies .

Comparison with Similar Compounds

  • Dronedarone Impurity A
  • Dronedarone Impurity B
  • Amiodarone

Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, this compound has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .

Biological Activity

Dronedarone Impurity 1, also known as N-debutyldronedarone, is a process-related impurity associated with the synthesis of Dronedarone, an antiarrhythmic drug primarily used for treating atrial fibrillation. This compound is structurally similar to Dronedarone but lacks a crucial butyl group, which significantly influences the pharmacological activity of the parent compound. Understanding the biological activity of this compound is essential for quality control and safety assessments in pharmaceutical formulations.

Chemical Characteristics and Synthesis

This compound is formed during the synthesis of Dronedarone due to incomplete reactions or the use of impure starting materials. The synthesis can occur through various pathways, often involving contaminants like N-(3-chloropropyl) butan-1-amine, which can lead to its formation via competitive side reactions .

Structural Comparison

The following table summarizes the structural similarities and biological activities of this compound compared to its parent compound and other related antiarrhythmics:

Compound NameStructure SimilarityBiological ActivitySignificance
AmiodaroneHighStrongEstablished antiarrhythmic
DronedaroneModerateStrongPrimary therapeutic agent
N-debutyldronedarone ModerateMinimalProcess-related impurity
SotalolModerateStrongBeta-blocker with antiarrhythmic properties
FlecainideModerateStrongSodium channel blocker

This compound is characterized by its minimal biological activity , which distinguishes it from other compounds in the same class.

Biological Activity and Pharmacological Implications

Research indicates that this compound does not exhibit significant therapeutic effects compared to Dronedarone and other antiarrhythmics. Its lack of biological activity may be attributed to the absence of the butyl group, which plays a critical role in the pharmacodynamics of Dronedarone .

Case Studies and Research Findings

A study highlighted the detection of various impurities during the analysis of Dronedarone, including N-debutyldronedarone. These impurities were identified using advanced techniques such as LC-MS, which confirmed their presence at low levels in pharmaceutical preparations .

In another investigation, forced degradation studies were conducted to assess the stability of Dronedarone and its impurities under various conditions. The findings indicated that while Dronedarone maintained its integrity, impurities like N-debutyldronedarone exhibited different stability profiles, thus emphasizing the importance of monitoring these substances during drug formulation .

Safety and Regulatory Considerations

The presence of impurities such as this compound raises concerns regarding drug safety and efficacy. Regulatory bodies require stringent testing for impurities to ensure that they do not adversely affect patient health. Although N-debutyldronedarone itself is not therapeutically active, understanding its behavior in formulations is crucial for maintaining quality standards in pharmaceutical products .

Properties

CAS No.

141626-26-8

Molecular Formula

C26H34N2O3

Molecular Weight

422.57

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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